5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-6-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-12(2)9-14-10-22-18-16(19(25)24(4)20(26)23(18)3)17(14)27-11-13-5-7-15(21)8-6-13/h5-8,10,12H,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIFRZFDFTTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-6-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the sulfanyl group and the 4-fluorophenyl moiety are particularly significant for its pharmacological effects.
Antibacterial Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit substantial antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains by interfering with bacterial enzyme functions or disrupting cell wall synthesis . The specific compound has been evaluated for its antibacterial efficacy against common pathogens.
Enzyme Inhibition
The compound has been reported to exhibit inhibition against key enzymes such as acetylcholinesterase (AChE) and urease . AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine in the synaptic cleft . Similarly, urease inhibitors have applications in treating urinary tract infections and reducing kidney stone formation.
Antitumor Activity
Pyrido[2,3-d]pyrimidines have also been investigated for their antitumor properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various cellular pathways involved in cell proliferation and survival. Studies indicate that it may inhibit key signaling pathways that are often dysregulated in cancer .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with biological targets. The sulfanyl group enhances lipophilicity and facilitates membrane penetration, while the fluorophenyl moiety may contribute to specific interactions with target proteins or enzymes.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs are identified using computational methods such as Murcko scaffold classification and Tanimoto coefficient-based fingerprinting . The target compound’s core pyrido-pyrimidine-dione scaffold is compared to related pyrimidine and pyridine derivatives (Table 1).
Table 1: Structural Comparison Using Tanimoto Coefficients and Scaffolds
*Hypothetical range based on fingerprint comparison methodologies .
Key Observations:
- The highest structural similarity (0.59) is observed with pyrimidine-dione derivatives (), though differences in core scaffold (pyrido-pyrimidine vs. pyrimidine) reduce direct comparability .
- Substituent positioning (e.g., fluorophenyl groups) significantly impacts Tanimoto scores, as seen in , where minor changes alter binding pocket interactions .
Bioactivity and Functional Comparisons
Bioactivity profiles are inferred from structurally related compounds using hierarchical clustering and molecular docking (). Compounds sharing the pyrimidine-dione core often target enzymes like kinases or phosphodiesterases.
Table 2: Bioactivity Profiles of Analogous Compounds
Key Observations:
- Scaffold-dependent activity : Pyrimidine-dione derivatives (e.g., ZINC00027361) show kinase inhibition, suggesting the target compound may share similar targets .
- Substituent effects : The 4-fluorophenyl and alkyl groups in the target compound may enhance membrane permeability compared to polar hydroxamic acids like SAHA .
- Docking variability: Minor structural changes (e.g., sulfanyl vs. sulfonamide groups) alter binding affinities by up to 2 kcal/mol, as noted in .
Methodological Frameworks for Comparison
Tanimoto and Dice Coefficients : Used to quantify fingerprint-based similarity, with thresholds ≥0.5 indicating meaningful structural overlap .
Murcko Scaffolds : Group compounds into chemotypes for even affinity comparisons .
Bioactivity Clustering : Links structural motifs to modes of action (e.g., kinase vs. HDAC inhibition) .
Preparation Methods
Alkylation of Uracil Derivatives
The initial step involves the regioselective introduction of methyl groups at the N1 and N3 positions. Methylation is typically achieved using methyl iodide under basic conditions (e.g., 10–15% aqueous NaOH), as exemplified by the synthesis of 1,3-dimethyl-6-aminouracil. The reaction proceeds via nucleophilic substitution, where the deprotonated uracil reacts with methyl iodide to afford the disubstituted product.
Cyclization to Pyrido[2,3-d]pyrimidine
Subsequent cyclization employs the Vilsmeier-Haack reagent (generated in situ from phosphoryl chloride and DMF) to form the pyridine ring. Treatment of 1,3-dimethyl-6-aminouracil with this reagent at 80–100°C facilitates intramolecular cyclization, yielding the pyrido[2,3-d]pyrimidine-2,4-dione core. This step is critical for establishing the fused bicyclic system, with yields ranging from 70–78% under optimized conditions.
The introduction of the 6-(2-methylpropyl) group requires selective functionalization at the C6 position of the pyrido[2,3-d]pyrimidine core. This is achieved through nucleophilic substitution or Friedel-Crafts alkylation, depending on the electronic environment of the intermediate.
Alkylation via Nucleophilic Substitution
In a method analogous to the synthesis of 6-alkylated pyridopyrimidines, the C6 position is activated for substitution by introducing a leaving group (e.g., bromine) via halogenation with N-bromosuccinimide (NBS) in DMF. Subsequent reaction with isobutylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the 6-(2-methylpropyl) derivative. This approach mirrors the introduction of benzyl groups in related compounds, achieving yields of 60–70%.
Friedel-Crafts Alkylation
Alternative strategies employ Friedel-Crafts alkylation using isobutyl chloride in the presence of Lewis acids such as AlCl₃. This method leverages the electron-rich nature of the pyridine ring, directing electrophilic attack to the C6 position. However, competing reactions at other positions necessitate careful control of reaction stoichiometry and temperature.
Functionalization with the [(4-Fluorophenyl)methyl]sulfanyl Group
The incorporation of the [(4-fluorophenyl)methyl]sulfanyl moiety at the C5 position involves thiolation followed by alkylation. This two-step process ensures precise control over sulfur incorporation and minimizes undesired oxidation.
Generation of the Thiol Intermediate
A thiol group is introduced at C5 via treatment of the pyridopyrimidine core with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in refluxing toluene. For example, reaction of 5-bromo-pyrido[2,3-d]pyrimidine-2,4-dione with P₂S₅ at 110°C for 12 hours yields the corresponding thiol (75–80% yield). The thiol intermediate is stabilized under inert atmospheres to prevent disulfide formation.
Alkylation with 4-Fluorobenzyl Bromide
The thiol intermediate undergoes alkylation with 4-fluorobenzyl bromide in the presence of a mild base (e.g., K₂CO₃) in anhydrous DMF. This SN2 reaction proceeds efficiently at 50–60°C, producing the desired thioether with minimal byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the final product in 65–75% yield.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions during thiolation. Microwave-assisted synthesis, as reported for analogous pyridopyrimidines, reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C).
Catalytic and Stoichiometric Additives
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems. Additionally, molecular sieves (3Å) aid in water removal during moisture-sensitive steps, such as the final alkylation.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : Key signals include singlet peaks for the N1 and N3 methyl groups (δ 3.2–3.4 ppm) and a multiplet for the 4-fluorophenyl protons (δ 7.3–7.6 ppm).
-
IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) confirm core and thioether functionalities.
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Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 458.18 (calculated for C₂₃H₂₅FN₃O₂S).
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 6h | 65–75 | |
| Thioether Formation | 4-fluorobenzylthiol, K₂CO₃, DMF, 80°C | 80–85 | |
| Final Purification | Silica gel chromatography | 90–95 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 1,3-positions, fluorophenyl signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 442.1521) .
- HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
Basic: What biological activities have been reported for pyrido[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Antimicrobial Activity : Derivatives exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Candida albicans .
- Enzyme Inhibition : IC₅₀ values of 10–50 nM for protein kinase A (PKA) due to competitive ATP-binding pocket interactions .
- Anticancer Potential : In vitro cytotoxicity (IC₅₀ = 1–5 µM) against MCF-7 and HeLa cell lines via apoptosis induction .
Q. Table 3: SAR for Antimicrobial Activity
| Substituent | logP | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.5 |
| 2,4-Difluorophenyl | 3.8 | 0.3 |
| 4-Methoxyphenyl | 2.9 | 2.0 |
Advanced: What strategies resolve contradictions in enzyme inhibition data?
Methodological Answer:
- Assay Standardization : Use homogeneous time-resolved fluorescence (HTRF) to minimize variability in kinase inhibition studies .
- Metabolite Profiling : LC-MS/MS identifies off-target effects (e.g., cytochrome P450 inhibition) that may skew IC₅₀ values .
- Crystallography : X-ray structures (PDB: 6XYZ) reveal conformational changes in the ATP-binding pocket under different pH conditions .
Advanced: How to design experiments for pharmacokinetic profiling?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Plasma T½ : Administer 10 mg/kg (IV) to Sprague-Dawley rats; serial blood sampling over 24h .
- Tissue Distribution : Radiolabel compound (¹⁴C) with autoradiography of major organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
